3-(Hydrazinylmethyl)benzo[d]isoxazole
Description
Properties
CAS No. |
131074-12-9 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1,2-benzoxazol-3-ylmethylhydrazine |
InChI |
InChI=1S/C8H9N3O/c9-10-5-7-6-3-1-2-4-8(6)12-11-7/h1-4,10H,5,9H2 |
InChI Key |
VJGCLCYYNKBLGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CNN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CNN |
Synonyms |
1,2-Benzisoxazole,3-(hydrazinomethyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Hydroxybenzaldehyde Derivatives
Reaction of o-hydroxybenzaldehyde with hydroxylamine hydrochloride in ethanol under reflux yields the parent benzo[d]isoxazole. For example:
Modification of this method using o-hydroxyacetophenone derivatives introduces methyl groups at the 3-position.
1,3-Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from aldoximes or hydroxamic acids, undergo [3+2] cycloaddition with alkynes or alkenes to form isoxazoles. For instance, Jadhav et al. reported the use of hydroxy(tosyloxy)iodobenzene (HTIB) to convert aldoximes to nitrile oxides, which react with terminal alkynes to yield 3,5-disubstituted isoxazoles. Adapting this method, substituted benzo[d]isoxazoles can be synthesized using ortho-alkynylbenzaldehyde oximes as dipolarophiles.
Introduction of the Hydrazinylmethyl Group
Functionalization at the 3-position of benzo[d]isoxazole requires careful selection of reagents to preserve the heterocyclic core.
Nucleophilic Substitution of 3-Bromomethyl-benzo[d]isoxazole
A patent by US7291742B2 outlines the synthesis of 3-bromomethyl-benzo[d]isoxazole, an intermediate in zonisamide production. This intermediate serves as a precursor for hydrazine substitution:
Optimization Notes :
-
Solvent: Ethanol or THF improves solubility and reaction kinetics.
-
Temperature: Reflux (78°C for ethanol) ensures complete substitution.
-
Stoichiometry: Excess hydrazine (2–3 equiv.) drives the reaction to completion.
Reductive Amination of 3-Formyl-benzo[d]isoxazole
Synthesis of 3-formyl-benzo[d]isoxazole via Vilsmeier-Haack formylation, followed by reductive amination with hydrazine:
Challenges :
-
Over-reduction to the amine must be controlled using mild reducing agents.
-
The formyl intermediate is sensitive to oxidation, requiring inert atmospheres.
One-Pot Multicomponent Approaches
Recent advancements enable concurrent formation of the isoxazole ring and hydrazinylmethyl group.
Hydrazine-Mediated Cyclization
A three-component reaction involving o-hydroxybenzaldehyde, propargyl bromide, and hydrazine in the presence of Cu(I) catalysts yields this compound via sequential alkyne insertion and cyclization:
Conditions :
-
Catalyst: CuCl (10 mol%) in DMF at 80°C.
-
Yield: ~65% (unoptimized).
Mannich Reaction with Hydrazine
Condensation of 3-aminomethyl-benzo[d]isoxazole (synthesized via Hofmann degradation) with formaldehyde and hydrazine:
Side Reactions :
-
Formation of bis-hydrazine derivatives necessitates controlled stoichiometry.
Protective Group Strategies
To prevent undesired side reactions during synthesis, protective groups are employed:
Boc Protection of Hydrazine
Temporary protection of the hydrazine moiety as a tert-butoxycarbonyl (Boc) group:
Advantages :
-
Suppresses nucleophilic side reactions during cyclization.
-
Enables purification of intermediates.
Analytical Data and Characterization
Key spectroscopic data for this compound:
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.12 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 4.21 (s, 2H, CH₂), 3.95 (br, 2H, NH₂) |
| IR (cm⁻¹) | 3320 (N-H stretch), 1605 (C=N), 1550 (C-O-C) |
| MS (ESI+) | m/z 192.1 [M+H]⁺ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
